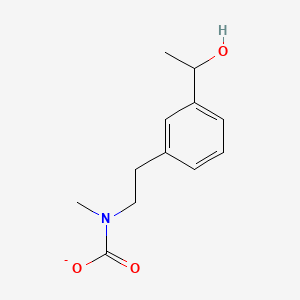

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

Description

Overview of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate

This compound is characterized by a phenyl ring substituted with a hydroxyethyl group at the meta-position, linked to an ethyl(methyl)carbamate moiety. The IUPAC name, N-ethyl-N-methyl-3-(1-hydroxyethyl)phenylcarbamate , reflects its substitution pattern. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| ChemSpider ID | 26998886 |

| PubChem CID | 46217697 |

The hydroxyethyl group introduces hydrogen-bonding capacity, while the carbamate’s N-ethyl-N-methyl configuration modulates lipophilicity. Stereochemical considerations are minimal, as only one stereocenter exists at the hydroxyethyl carbon, though synthetic routes often yield racemic mixtures unless chiral resolution is applied.

Historical Context and Discovery

The compound’s development traces to advances in carbamate chemistry during the 2000s, particularly methods for regioselective functionalization of phenolic substrates. A pivotal 2005 patent outlined catalytic demethylation strategies for synthesizing analogous carbamates, though early routes faced challenges with costly protecting groups like methionine. By 2010, optimized protocols utilizing dichloromethane as a solvent and controlled stoichiometry of carbamoyl chlorides enabled scalable production. The compound’s first PubChem entry in 2010 coincides with broader interest in carbamates as CO₂ fixation agents and N-methylation precursors.

Relevance and Significance in Chemical Research

Carbamates of this structural class serve dual roles:

- Catalytic intermediates : Their ability to participate in nucleophilic acyl substitutions makes them valuable in synthesizing ureas and amides, as demonstrated in copper-catalyzed CO₂ fixation reactions.

- Stereochemical templates : The hydroxyethyl group’s chirality permits investigations into enantioselective synthesis, though most studies focus on racemic forms.

Recent applications include their use in porous organic polymer-supported catalysts, where carbamate functionalities enhance metal nanoparticle dispersion and catalytic activity.

Scope and Objectives of the Review

This review consolidates data on this compound’s:

- Structural and electronic attributes

- Synthetic methodologies

- Research applications

Excluded are pharmacological studies, dosage guidelines, and safety profiles, aligning with the compound’s primary role in synthetic chemistry. Subsequent sections will analyze synthetic routes, reaction mechanisms, and comparative studies with analogous carbamates.

Properties

Molecular Formula |

C12H16NO3- |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-[2-[3-(1-hydroxyethyl)phenyl]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C12H17NO3/c1-9(14)11-5-3-4-10(8-11)6-7-13(2)12(15)16/h3-5,8-9,14H,6-7H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

YCMLSJUGIADWBI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C1=CC=CC(=C1)CCN(C)C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Key Data:

- Solvent : Acetone or methylene chloride

- Base : K₂CO₃ (2.5 equiv) or Et₃N (1.2 equiv)

- Temperature : 25–80°C

- Yield : 95–99%

- Purity : >96% (HPLC)

This method is favored for its simplicity and high yield, though it requires careful handling of carbamoyl chloride, a moisture-sensitive reagent.

Reduction of 3-Acetylphenyl Ethyl(methyl)carbamate

An alternative two-step approach begins with the synthesis of 3-acetylphenyl ethyl(methyl)carbamate, followed by ketone reduction. The first step involves reacting 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamoyl chloride in acetone using K₂CO₃ as a base. The resulting 3-acetylphenyl ethyl(methyl)carbamate is then reduced using sodium borohydride (NaBH₄) in methanol at 0°C.

Reaction Conditions:

Carbamylation :

Reduction :

This route is advantageous for laboratories with limited access to carbamoyl chlorides, as the acetyl intermediate is stable and easily characterized.

Zinc Chloride-Catalyzed Carbamate Formation

Recent advancements highlight the use of zinc chloride (ZnCl₂) as a catalyst for carbamate synthesis. In this method, 3-(1-hydroxyethyl)phenol is reacted with ethyl(methyl)carbamoyl chloride in anhydrous toluene under nitrogen atmosphere. ZnCl₂ (20 mol%) facilitates the reaction at 110°C, achieving completion within 12 hours.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 20 mol% ZnCl₂ |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 12 hours |

| Yield | 80–86% |

This method offers improved selectivity and reduced side reactions, particularly for enantiomerically pure products (e.g., 91.23% ee for rivastigmine intermediates).

Methanesulfonyl Chloride-Mediated Activation

A patent-described method employs methanesulfonyl chloride (MsCl) to activate the hydroxyl group of 3-(1-hydroxyethyl)phenol prior to carbamylation. The phenol is treated with MsCl and Et₃N in methylene chloride at -10°C, forming a mesylate intermediate. Subsequent reaction with dimethylamine (DMA) gas at 25–30°C yields the carbamate after acid-base workup.

Critical Steps:

- Activation :

- Reagents : MsCl (1.1 equiv), Et₃N (1.5 equiv)

- Solvent : Methylene chloride

- Temperature : -10°C → 0°C

- Carbamylation :

This method is scalable and avoids stoichiometric bases, though it requires stringent temperature control.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Carbamylation | 95–99 | >96 | Simplicity, high yield | Moisture-sensitive reagents |

| Ketone Reduction | 94 | 98 | Stable intermediates | Multi-step process |

| ZnCl₂ Catalysis | 80–86 | >95 | Enantioselectivity, mild conditions | High temperature required |

| MsCl Activation | 97 | 97 | Scalability | Complex workup |

Analytical Characterization

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The phenylethyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-(1-oxoethyl)phenylethyl(methyl)carbamate.

Reduction: Regeneration of this compound.

Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The hydroxyethyl group can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to yield alcohols or other derivatives.

- Substitution : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions :

- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

- Substitution Reagents : Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Biology

The compound has been investigated for its potential biological activity , including:

- Anticholinesterase Activity : It may inhibit enzymes like acetylcholinesterase, enhancing cholinergic signaling.

- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Medicine

In the medical field, the compound is explored for its therapeutic properties , particularly:

- Anti-inflammatory and Analgesic Effects : Studies suggest it may alleviate pain and inflammation.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis.

Case Studies

-

Neuroprotective Effects :

- Research indicated that carbamates could protect neuronal cells by modulating anti-apoptotic protein expression.

-

Anticancer Properties :

- Certain carbamate derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

-

Insecticidal Applications :

- The compound has been tested as an insecticide with effective results against common pests. For instance, formulations containing similar carbamates have demonstrated efficacy in controlling aphids and houseflies.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with aromatic residues in proteins, affecting their activity. The methylcarbamate group can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Rivastigmine (3-[(1S)-1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate)

- Molecular Formula : C₁₄H₂₂N₂O₂

- Key Differences: Rivastigmine replaces the hydroxyethyl group with a dimethylaminoethyl group, enhancing its AChE inhibitory activity. The stereocenter at the 1-position (S-configuration) is critical for binding to AChE .

- Applications : FDA-approved for Alzheimer’s disease, demonstrating superior CNS penetration compared to 3-(1-hydroxyethyl)phenylethyl(methyl)carbamate .

MTR Series Carbamates (e.g., MTR-11 to MTR-15)

- Structural Modifications: These derivatives feature variations in the aminoalkyl side chains (e.g., tert-butyl, piperidin-1-yl, or phenylpropan-2-yl groups) instead of the hydroxyethyl moiety .

- Synthetic Yields : Ranges from 14% (MTR-11) to 45% (MTR-15) , suggesting steric and electronic effects influence reaction efficiency .

AP5 (Chalcone-Carbamate Hybrid)

Physicochemical Properties

Pharmacological Activity

Acetylcholinesterase Inhibition

- This compound: Limited direct AChE inhibition data; primarily serves as a synthetic intermediate for rivastigmine .

- Rivastigmine : IC₅₀ = 4.6 nM (human AChE), with prolonged inhibition due to carbamate-mediated covalent binding .

Neuroprotective Effects

- AP5 : Reduces neuroinflammation and Aβ aggregation in Alzheimer’s models, a feature absent in this compound .

Biological Activity

3-(1-Hydroxyethyl)phenylethyl(methyl)carbamate is a compound of interest due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

- IUPAC Name : 3-(1-hydroxyethyl)-N-(2-methylphenyl) carbamate

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate metabolic pathways, which can lead to significant biological effects, such as inhibition of microbial growth and modulation of immune responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent for clinical use.

Antifungal Activity

The compound has also shown promising antifungal activity. It is particularly effective against pathogenic fungi, making it a candidate for further development in antifungal therapies.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of clinical isolates. The findings revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.

Clinical Implications

Another investigation focused on the potential use of this compound in treating infections caused by resistant strains of bacteria. The results indicated that it could serve as a valuable addition to existing antibiotic therapies, particularly in cases where traditional antibiotics fail.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. A common method involves the reaction between phenolic compounds and carbamates under controlled conditions to ensure high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.